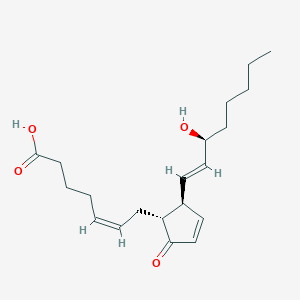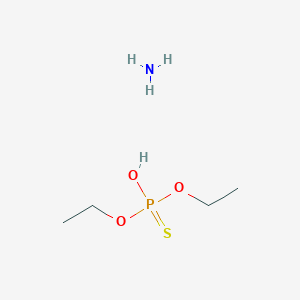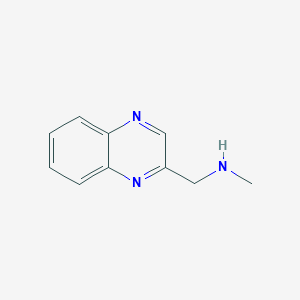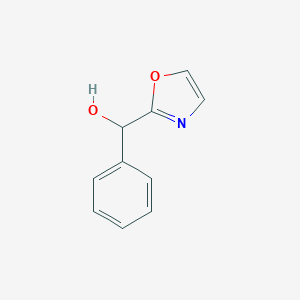![molecular formula C8H8N4O2 B143449 methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate CAS No. 126149-77-7](/img/structure/B143449.png)
methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a chemical compound that is part of a broader class of pyrrolopyrimidines. These compounds are of significant interest due to their potential biological activities, particularly as inhibitors of various enzymes such as dihydrofolate reductases, which are crucial for the synthesis of nucleotides and thus for cell proliferation .
Synthesis Analysis
The synthesis of related pyrrolopyrimidine derivatives has been reported through various methods. For instance, the synthesis of 2,4-diamino-5-methylpyrido[2,3-d]pyrimidines with novel side chain substituents was achieved via reductive amination and nucleophilic displacement reactions . Another approach for synthesizing methyl 4-aminopyrrole-2-carboxylates, which share a similar pyrrole moiety, involved a relay catalytic cascade reaction using a FeCl2/Et3N binary catalytic system followed by hydrazinolysis . Additionally, the synthesis of N-methyl isomers of pyrrolopyrimidines was accomplished through regiospecific alkylation and condensation reactions .
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines is characterized by a fused pyrrole and pyrimidine ring system. This bicyclic structure is often modified with various substituents that can significantly affect the compound's biological activity and interaction with target enzymes . Molecular modeling has been used to predict the interaction of these compounds with enzymes such as dihydrofolate reductases .
Chemical Reactions Analysis
Pyrrolopyrimidines can undergo various chemical reactions, including nucleophilic substitutions, Mitsunobu reactions, and cyclization processes. For example, the Mitsunobu reaction was used to synthesize 4-amino-5-(arylaminomethyl)-2-(methylthio)furo[2,3-d]pyrimidines . Isoxazole strategies have also been employed to synthesize α-aminopyrrole derivatives, which can further react to form pyrrolopyrimidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolopyrimidines, such as solubility, lipophilicity, and reactivity, are influenced by the nature of the substituents on the core structure. For instance, the lipophilicity of certain pyrrolopyrimidine derivatives was correlated with their ability to penetrate cells, as indicated by their calculated log P values . The introduction of substituents like methylthio groups can also impart fungicidal properties to the compounds .
科学的研究の応用
1. Multi-Targeted Kinase Inhibitors and Apoptosis Inducers
- Application Summary : This compound is used in the development of more potent and effective targeted kinase inhibitors (TKIs). Specifically, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were synthesized .
- Methods of Application : The compounds were synthesized in three steps with high yields .
- Results : Among the novel compounds, promising cytotoxic effects were observed against four different cancer cell lines, with IC50 values ranging from 29 to 59 µM . Compound 5k emerged as the most potent inhibitor, exhibiting significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes, with IC50 values ranging from 40 to 204 nM .
2. Synthesis of Novel Tricyclic System
- Application Summary : The compound is used as a starting material for the formation of iodomethylpyrimido[5’,4’:4,5]-pyrrolo[2,1-c][1,4]oxazine, a promising precursor for the synthesis of a new tricyclic system based on pyrrolo[2,3-d]pyrimidine .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
3. JAK1 Selective Inhibitor
- Application Summary : Based on a core scaffold, a JAK1 selective inhibitor was identified .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
4. Anti-Inflammatory Activity
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
5. JAK1 Selective Inhibitor
- Application Summary : The compound has been used in the development of a JAK1 selective inhibitor .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results : The results or outcomes obtained are not detailed in the source .
6. Antimicrobial Activity
将来の方向性
特性
IUPAC Name |
methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H3,9,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZYXVFNNUIUREC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=NC=NC(=C12)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10575976 |
Source


|
| Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
CAS RN |
126149-77-7 |
Source


|
| Record name | Methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10575976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

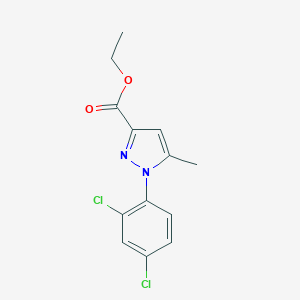
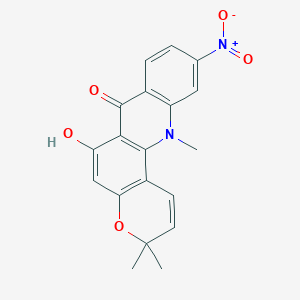
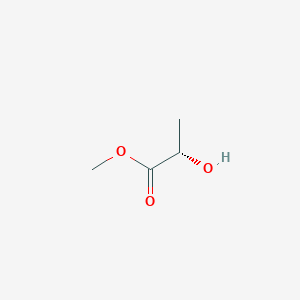

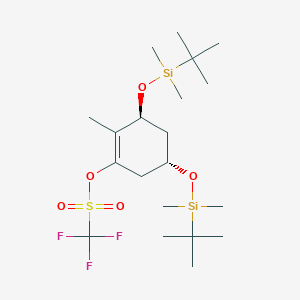

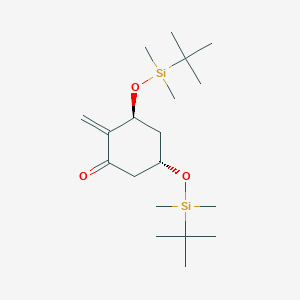
![2-[4-(5-Methylthiazol-2-yl)phenyl]propanoic acid](/img/structure/B143385.png)
![1-(3-Chlorobenzo[b]thiophen-2-yl)-N-methylmethanamine hydrochloride](/img/structure/B143387.png)
![Tert-butyl-dimethyl-[[(1R,2R,4R,6R)-1-methyl-4-prop-1-en-2-yl-7-oxabicyclo[4.1.0]heptan-2-yl]oxy]silane](/img/structure/B143389.png)
